molecular formula C15H17NO2 B1338615 Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester CAS No. 5176-28-3

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

Cat. No.: B1338615
CAS No.: 5176-28-3
M. Wt: 243.3 g/mol
InChI Key: KTZZRAGNIAZODS-UHFFFAOYSA-N
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Description

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester (N-1,4-DCE) is a compound widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 211.25 g/mol and a melting point of 118-120°C. N-1,4-DCE is a synthetic derivative of naphthalene, a naturally occurring hydrocarbon found in coal tar and is used as a starting material for the synthesis of a variety of organic compounds. It is used in a wide range of applications, including as a building block in organic synthesis, as a reagent in chemical reactions, and as a starting material for the production of drugs.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Naphthalene derivatives, including alkylnaphthalenes, have been studied for their interactions with atmospheric radicals, which is critical for understanding their environmental fate. Research by Phousongphouang and Arey (2002) on the gas-phase reactions of alkylnaphthalenes with nitrate and hydroxyl radicals provides insight into the nighttime degradation of these compounds in ambient atmospheres. The study highlights the importance of these reactions in determining the atmospheric lifetimes of naphthalene derivatives, which are semivolatile polycyclic aromatic hydrocarbons expected to be present in the gas phase in ambient atmospheres. This research contributes to our understanding of the environmental impact of these compounds, including their potential role in air pollution and human health effects (Phousongphouang & Arey, 2002).

Material Science: Synthesis and Properties of Polymers

Research into the synthesis and properties of polymers incorporating naphthalene derivatives has been extensive. For instance, Behniafar and Mohammadparast-delshaad (2012) synthesized novel trifluoromethyl-containing poly(amide-imide)s using an ortho-linked dicarboxylic acid monomer derived from naphthalene. These polymers exhibit high optical transparency, thermal stability, and are readily soluble in a variety of organic solvents. This work demonstrates the potential of naphthalene derivatives in the development of high-performance materials for applications requiring thermal stability and optical properties (Behniafar & Mohammadparast-delshaad, 2012).

Organic Chemistry: Reactions and Synthesis

Naphthalene derivatives are pivotal in organic synthesis, as illustrated by Tomioka et al. (2001), who explored the reactions of imines derived from naphthalene with organolithium reagents. The study provides insights into the electronic and steric control in regioselective addition reactions, showcasing the versatility of naphthalene derivatives in synthetic organic chemistry. This research opens avenues for the synthesis of complex organic molecules with specific structural features, contributing to advancements in pharmaceuticals, materials science, and chemical synthesis (Tomioka et al., 2001).

Environmental Toxicology and Pharmacology

Cheng et al. (2017) investigated 1,4-dihydroxy-2-naphthoic acid (a compound structurally related to naphthalene derivatives) for its ability to bind the aryl hydrocarbon receptor and exhibit anti-inflammatory activity in the gut. This study highlights the potential therapeutic applications of naphthalene derivatives in treating inflammatory diseases and underscores the significance of understanding the molecular mechanisms underlying their biological activities. Such research is crucial for developing new drugs and understanding the environmental toxicology of these compounds (Cheng et al., 2017).

Properties

IUPAC Name

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZRAGNIAZODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503559
Record name tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-28-3
Record name 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 11-azatricyclo[6.2.1.0^{2,7}]undeca- 2,4,6,9-tetraene-11-carboxylate
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